Constitutional Isomerism: Distinct Molecular Architecture Differentiates 2-Cyclopentylpropenoic Acid from the More Common 3-Cyclopentylacrylic Acid
2-Cyclopentylpropenoic acid (CAS 117929-78-9) is a constitutional isomer of 3-cyclopentylacrylic acid (CAS 117929-79-0 for E-isomer; 117929-80-3 for unspecified isomer), sharing the molecular formula C₈H₁₂O₂ and molecular weight 140.18 . The critical differentiation is substitution pattern: the target compound bears the cyclopentyl group at the C2 position (α to the carboxyl), whereas the comparator places it at the C3 position (β to the carboxyl) . This positional difference fundamentally alters the electronic environment of the alkene and the carboxylic acid, impacting conjugation and reactivity .
| Evidence Dimension | Constitutional isomerism / substitution pattern |
|---|---|
| Target Compound Data | Cyclopentyl at C2 position (α to carboxyl); SMILES: C=C(C(=O)O)C1CCCC1; CAS 117929-78-9 |
| Comparator Or Baseline | Cyclopentyl at C3 position (β to carboxyl); SMILES: O=C(O)/C=C/C1CCCC1; CAS 117929-79-0 (E-isomer) |
| Quantified Difference | Constitutional isomer; same molecular formula (C₈H₁₂O₂) and mass (140.18), but distinct SMILES and InChIKey |
| Conditions | Chemical structure verification via NMR spectroscopy, mass spectrometry, and chromatographic retention time differentiation |
Why This Matters
Procurement of the correct isomer is essential when a synthetic route or patent specification requires α-substitution; substitution with the β-isomer will yield a different product or fail to react as intended.
